- Preparation of dihydroisoquinoline-2(1H)-carboxamides and related compounds and their use in treating medical conditions, World Intellectual Property Organization, , ,
Cas no 942920-55-0 (Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)
![Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate structure](https://es.kuujia.com/scimg/cas/942920-55-0x500.png)
942920-55-0 structure
Nombre del producto:Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Número CAS:942920-55-0
MF:C10H9BrN2O2
Megavatios:269.094661474228
MDL:MFCD11518924
CID:796770
PubChem ID:44608107
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylicacid, 4-bromo-, ethyl ester
- 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester
- BCP07197
- AKOS015835546
- SY104971
- MFCD11518924
- AB64162
- J-521324
- Ethyl 4-Bromo-7-azaindole-2-carboxylate
- DB-079844
- CS-0004646
- SC3471
- 942920-55-0
- VLZWUULVFAASBC-UHFFFAOYSA-N
- Ethyl 1H-4-Bromo-pyrrolo[2,3-b]pyridine-2-carboxylate
- SCHEMBL3603471
- Ethyl 4-bromo-1H-pyrrolo[2 pound not3-b]pyridine-2-carboxylate
- DTXSID70659706
- Ethyl4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- ethyl 4-bromo-1H-pyrrolo [2,3-b]pyridine -2-carboxylate
- DS-10835
-
- MDL: MFCD11518924
- Renchi: 1S/C10H9BrN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)
- Clave inchi: VLZWUULVFAASBC-UHFFFAOYSA-N
- Sonrisas: O=C(C1NC2C(=C(C=CN=2)Br)C=1)OCC
Atributos calculados
- Calidad precisa: 267.98500
- Masa isotópica única: 267.985
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 3
- Complejidad: 250
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: 6
- Superficie del Polo topológico: 55A^2
- Carga superficial: 0
- Xlogp3: 2.6
Propiedades experimentales
- Color / forma: White to Yellow Solid
- Denso: 1.6±0.1 g/cm3
- Punto de fusión: No data available
- Punto de ebullición: No data available
- Punto de inflamación: No data available
- índice de refracción: 1.653
- PSA: 54.98000
- Logp: 2.50210
- Presión de vapor: No data available
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302;H315;H319;H335
- Declaración de advertencia: P261;P305+P351+P338
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:2-8 °C
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Fluorochem | 212494-5g |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95% | 5g |
£2216.00 | 2022-03-01 | |
TRC | E258700-10mg |
Ethyl4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 10mg |
$ 90.00 | 2022-06-05 | ||
Fluorochem | 212494-250mg |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95% | 250mg |
£296.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | JH152-250mg |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95% | 250mg |
1490CNY | 2021-05-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTTB0072-5G |
ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95% | 5g |
¥ 9,246.00 | 2023-04-03 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0573-5g |
ETHYL 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE |
942920-55-0 | 95 | 5g |
$1350 | 2021-06-25 | |
Alichem | A029188716-10g |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95% | 10g |
$2007.04 | 2023-08-31 | |
Aaron | AR006CWR-250mg |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 97% | 250mg |
$88.00 | 2025-01-23 | |
abcr | AB308654-1g |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, 95%; . |
942920-55-0 | 95% | 1g |
€498.90 | 2025-02-14 | |
abcr | AB308654-250mg |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, 95%; . |
942920-55-0 | 95% | 250mg |
€258.50 | 2025-02-14 |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 65 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Trimethylammonium bromide , Methanesulfonic anhydride Solvents: Chloroform ; 0 °C → 25 °C; 16 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, neutralized, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, neutralized, cooled
Referencia
- Preparation of aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ; rt; 18 h, rt
Referencia
- Indole compound, preparation and pharmaceutical composition and application thereof, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Referencia
- Preparation of 3-[1-ethyl-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-3-yl]phenyl phenyl ureas for treating conditions mediated by at least one BRaf family kinase, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Referencia
- Preparation of pyrrolo[2,3-b]pyridines as inhibitors of Akt activity, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
Referencia
- Pyrrolopyridine carboxylic acid derivatives, United States, , ,
Métodos de producción 7
Condiciones de reacción
Referencia
- Preparation of pyrrolopyridine carboxylic acid derivatives for the treatment of neurological and psychiatric disorder, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ; 5 min, 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
Referencia
- Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C KinaseJournal of Medicinal Chemistry, 2010, 53(10), 3973-4001,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; 6 h, rt
Referencia
- Knowledge-based design of 7-azaindoles as selective B-Raf inhibitorsBioorganic & Medicinal Chemistry Letters, 2008, 18(16), 4610-4614,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Referencia
- Preparation of novel pyrrolo[2,3-b]pyridine derivatives as histamine c-Met kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Water ; rt; pH 10, rt
1.2 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide , Acetonitrile ; cooled; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 7 °C
1.2 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide , Acetonitrile ; cooled; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 7 °C
Referencia
- Synthesis and activity evaluation of PARP-1 inhibitors with azaindole skeletonYaoxue Xuebao, 2013, 48(12), 1792-1799,
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Raw materials
- 3-Chlorobenzoic acid
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, ethyl ester, 7-oxide
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-, ethyl ester
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Preparation Products
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Literatura relevante
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
942920-55-0 (Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) Productos relacionados
- 39943-42-5(Cyclobutanemethanol, 1-[(dimethylamino)methyl]-)
- 2375271-07-9(2-({(tert-butoxy)carbonylamino}methyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid)
- 2228890-14-8(1-(5-fluoropyridin-2-yl)-2-methylpropan-2-ol)
- 2172151-31-2(2,2,8,8-tetramethyl-6-oxa-10-azaspiro4.5decane)
- 946318-12-3(3,4-dimethyl-N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide)
- 2227729-53-3((1R)-1-1-(4-bromophenyl)cyclopropylethan-1-amine)
- 2138265-68-4(Cyclopropane, 1-(chloromethyl)-1-(2,2-difluoroethyl)-2-methyl-)
- 2172526-39-3(3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}heptanoic acid)
- 1805121-99-6(2'-Amino-3',5'-bis(trifluoromethyl)acetophenone)
- 179470-40-7(3-(pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:942920-55-0)Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Pureza:99%
Cantidad:1g
Precio ($):250.0